N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a complex organic compound that features a unique combination of structural elements, including a dihydrobenzo[b][1,4]dioxin moiety, an oxadiazole ring, and a fluorobenzamide group
Mechanism of Action
Target of Action
The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, has been studied for its potential therapeutic effects on Alzheimer’s disease . It has been found to exhibit moderate to weak inhibition of cholinesterases , which are key enzymes involved in the pathogenesis of Alzheimer’s disease.
Mode of Action
The compound interacts with its targets, the cholinesterases, by inhibiting their activity . This inhibition can potentially slow down the progression of Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in memory and learning. By inhibiting cholinesterases, the compound can increase the levels of acetylcholine in the brain, thereby enhancing neuronal communication and potentially improving cognitive function in Alzheimer’s patients .
Result of Action
The primary result of the compound’s action is the inhibition of cholinesterases, leading to increased levels of acetylcholine in the brain . This can potentially improve neuronal communication and cognitive function in Alzheimer’s patients. The compound has shown only moderate to weak inhibition of cholinesterases , indicating that its therapeutic effect may be limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives under appropriate conditions.
Coupling with 3-fluorobenzamide: The final step involves the coupling of the oxadiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is unique due to its combination of a fluorobenzamide group with an oxadiazole ring and a dihydrobenzo[b][1,4]dioxin moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELRISSRKPPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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